Cas no 878-61-5 (1-Ethyl-3-bromoadamantane)
1-Ethyl-3-bromoadamantane Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-ethyladamantane
- 1-Ethyl-3-bromoadamantane
- Tricyclo[3.3.1.13,7]decane,1-bromo-3-ethyl-
- 1-Brom-3-aethyl-adamantan
- 1-bromo-3-ethyl-adamantane
- 3-Brom-1-aethyl-adamantan
- 3-Brom-1-ethyl-adamantan
- 1-Bromo-3-ethyltricyclo[3.3.1.1(3,7)]decane
- 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane (ACI)
- Adamantane, 1-bromo-3-ethyl- (7CI, 8CI)
- 878-61-5
- QUUCNKWMKRZRGC-UHFFFAOYSA-N
- 5-amino-2-((5-amino-2-hydroxybenzoyl)oxy)benzoic acid
- AS-9076
- DTXSID10370802
- DivK1c_001333
- Maybridge1_002581
- 1-Bromo-3-ethyl Adamantane
- CS-0322161
- CDS1_000293
- HMS548N07
- AKOS016014135
- SCHEMBL11252025
- ALBB-035173
-
- MDL: MFCD00274777
- Inchi: 1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3
- InChI Key: QUUCNKWMKRZRGC-UHFFFAOYSA-N
- SMILES: BrC12CC3(CC(CC(C3)C1)C2)CC
Computed Properties
- Exact Mass: 242.06700
- Monoisotopic Mass: 242.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 1.344±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 23 °C
- Boiling Point: 114-115 ºC (3.5 Torr)
- Flash Point: 115.6±8.4 ºC,
- Refractive Index: 1.567
- Solubility: Insuluble (2.1E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 4.13030
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-Ethyl-3-bromoadamantane Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Ethyl-3-bromoadamantane Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Ethyl-3-bromoadamantane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276459-5g |
1-Bromo-3-ethyladamantane |
878-61-5 | 95% | 5g |
$468 | 2021-06-15 | |
| TRC | E900280-250mg |
1-Ethyl-3-bromoadamantane |
878-61-5 | 250mg |
$ 232.00 | 2023-09-07 | ||
| TRC | E900280-1g |
1-Ethyl-3-bromoadamantane |
878-61-5 | 1g |
$ 854.00 | 2023-09-07 | ||
| TRC | E900280-2.5g |
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878-61-5 | 2.5g |
$ 1489.00 | 2023-09-07 | ||
| Apollo Scientific | OR2484-1g |
1-Bromo-3-ethyladamantane |
878-61-5 | 95+% | 1g |
£60.00 | 2025-02-19 | |
| Apollo Scientific | OR2484-5g |
1-Bromo-3-ethyladamantane |
878-61-5 | 95+% | 5g |
£204.00 | 2025-02-19 | |
| Chemenu | CM276459-5g |
1-Bromo-3-ethyladamantane |
878-61-5 | 95% | 5g |
$*** | 2023-05-29 | |
| AK Scientific | 1433AF-1g |
1-Bromo-3-ethyladamantane |
878-61-5 | 95% | 1g |
$180 | 2023-09-16 | |
| TRC | E900280-2500mg |
1-Ethyl-3-bromoadamantane |
878-61-5 | 2500mg |
$1465.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D519929-250mg |
1-BroMo-3-ethyladaMantane |
878-61-5 | 97% | 250mg |
$600 | 2024-05-24 |
1-Ethyl-3-bromoadamantane Production Method
Production Method 1
1.2 Reagents: Sodium sulfite Solvents: Carbon tetrachloride , Water ; cooled
Production Method 2
1.2 Reagents: Sodium bisulfite Solvents: Water ; 0 °C
Production Method 3
Production Method 4
Production Method 5
1-Ethyl-3-bromoadamantane Raw materials
1-Ethyl-3-bromoadamantane Preparation Products
1-Ethyl-3-bromoadamantane Suppliers
1-Ethyl-3-bromoadamantane Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-Ethyl-3-bromoadamantane
Introduction to 1-Ethyl-3-bromoadamantane (CAS No. 878-61-5)
1-Ethyl-3-bromoadamantane, with the chemical formula C11H13BBr, is a significant compound in the realm of organic synthesis and pharmaceutical research. Its unique structure, featuring a brominated adamantane core substituted with an ethyl group, makes it a valuable intermediate in the development of various bioactive molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry.
The adamantane skeleton, characterized by its diamond-like lattice structure, imparts remarkable stability and lipophilicity to molecules. The introduction of a bromine atom at the 3-position and an ethyl group at the 1-position enhances reactivity, making 1-Ethyl-3-bromoadamantane a versatile building block for further functionalization. This compound has garnered attention due to its role in constructing complex scaffolds that mimic natural products and serve as ligands in enzyme inhibition studies.
In recent years, 1-Ethyl-3-bromoadamantane has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its rigid framework is particularly useful in designing small-molecule inhibitors targeting protein-protein interactions. For instance, researchers have leveraged this compound to develop potent modulators of kinases and G-protein coupled receptors (GPCRs), which are critical in numerous disease pathways. The bromine atom at the 3-position allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse pharmacophores.
The synthesis of 1-Ethyl-3-bromoadamantane typically involves the bromination of adamantane derivatives followed by alkylation. Advanced techniques like transition-metal-catalyzed reactions have been employed to optimize yields and selectivity. Recent studies highlight the use of palladium-catalyzed ethylation strategies, which provide a more efficient route compared to traditional methods. These advancements underscore the compound's importance in modern synthetic methodologies.
One notable application of 1-Ethyl-3-bromoadamantane is in the development of radiolabeled probes for positron emission tomography (PET) imaging. The combination of its lipophilic nature and structural rigidity makes it an ideal candidate for creating high-affinity radiotracers that target neurological disorders. Current research is focused on optimizing labeling conditions to enhance image clarity and therapeutic potential. Such developments are particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.
Another emerging field where 1-Ethyl-3-bromoadamantane shows promise is in materials science. Its unique properties have been exploited to design novel organic semiconductors and liquid crystals. The rigid adamantane core contributes to thermal stability, while the ethyl and bromine substituents influence electronic characteristics. This has opened avenues for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
The pharmaceutical industry has also recognized the potential of 1-Ethyl-3-bromoadamantane in drug discovery pipelines. Its structural motif has been incorporated into lead compounds targeting infectious diseases and cancer. For example, derivatives of this compound have demonstrated inhibitory activity against bacterial enzymes involved in DNA replication. Additionally, preclinical studies suggest its efficacy in disrupting tumor cell proliferation by modulating key signaling pathways.
In conclusion, 1-Ethyl-3-bromoadamantane (CAS No. 878-61-5) is a multifaceted compound with broad applications across synthetic chemistry, medicinal chemistry, and materials science. Its unique structural features make it an invaluable tool for developing novel therapeutics and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an even greater role in addressing global health challenges and technological innovations.
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